2-Iodo-3,3,3-trifluoropropene
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Overview
Description
2-Iodo-3,3,3-trifluoropropene is a chemical compound with the molecular formula C3H2F3I It is a halogenated alkene, characterized by the presence of iodine and trifluoromethyl groups attached to a propene backbone
Mechanism of Action
Mode of Action
2-Iodo-3,3,3-trifluoropropene is involved in [3+2] cycloaddition reactions with isonitriles, leading to the synthesis of pyrroles and pyrrolines . Specifically, 3,3,3-trifluoropropene derivatives containing an alkoxycarbonyl, sulfonyl, sulfoximine, or sulfamide substituent in position 1 undergo cycloaddition reactions with ethyl isocyanoacetate, forming 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles .
Biochemical Pathways
The compound’s involvement in the synthesis of pyrroles and pyrrolines suggests it may influence pathways involving these heterocyclic compounds .
Result of Action
The compound’s involvement in the synthesis of pyrroles and pyrrolines suggests it may influence cellular processes involving these heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,3,3-trifluoropropene typically involves the halogenation of 3,3,3-trifluoropropene. One common method is the addition of iodine to 3,3,3-trifluoropropene under controlled conditions. This reaction can be carried out in the presence of a catalyst such as silver nitrate to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where 3,3,3-trifluoropropene is reacted with iodine in the presence of suitable catalysts and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3,3,3-trifluoropropene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles.
Addition Reactions: Reagents such as hydrogen halides or halogens can be used.
Oxidation and Reduction Reactions: Oxidizing agents like peracids and reducing agents like hydrogen gas in the presence of metal catalysts are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted alkenes with various functional groups replacing the iodine atom.
Addition Reactions: Products include halogenated alkanes or alkenes depending on the reagents used.
Oxidation and Reduction Reactions: Products include epoxides or alkanes, respectively.
Scientific Research Applications
2-Iodo-3,3,3-trifluoropropene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but with a bromine atom instead of iodine.
3,3,3-Trifluoropropene: Lacks the halogen substituent but shares the trifluoromethyl group.
Uniqueness
2-Iodo-3,3,3-trifluoropropene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its brominated or non-halogenated counterparts. The iodine atom makes it a more reactive electrophile, allowing for a broader range of chemical transformations .
Properties
IUPAC Name |
3,3,3-trifluoro-2-iodoprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3I/c1-2(7)3(4,5)6/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSMHZCHIDYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379449 |
Source
|
Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107070-09-7 |
Source
|
Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-3,3,3-trifluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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